molecular formula C22H33NO3 B2529767 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid CAS No. 866137-25-9

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid

Cat. No.: B2529767
CAS No.: 866137-25-9
M. Wt: 359.51
InChI Key: YOEZYHKJHIIKDR-UHFFFAOYSA-N
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Description

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid is a synthetic pentanoic acid derivative featuring a 5-oxo group and an anilino substituent at the 5-position. The anilino group is further substituted with a 4-pentylcyclohexyl moiety, which confers significant lipophilicity and structural rigidity. This compound belongs to a class of glutaramide derivatives, often explored for their biological activity due to their resemblance to endogenous biomolecules.

Properties

IUPAC Name

5-oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-3-4-6-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)7-5-8-22(25)26/h13-18H,2-12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEZYHKJHIIKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(4-pentylcyclohexyl)aniline, is synthesized through the reaction of 4-pentylcyclohexanone with aniline under acidic conditions.

    Condensation Reaction: The aniline derivative is then subjected to a condensation reaction with glutaric anhydride to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid serves as a significant building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations, including:

  • Oxidation : Formation of carboxylic acids or aldehydes.
  • Reduction : Production of alcohols.
  • Substitution : Creation of halogenated or nitrated derivatives.

Biology

Research has indicated that this compound may influence cellular processes and signaling pathways. Its applications in biological studies include:

  • Investigating its effects on inflammation and cell proliferation.
  • Exploring its role in modulating specific molecular targets related to disease pathways.

Medicine

The potential therapeutic properties of this compound are being explored for various medical applications:

  • Anti-inflammatory Activities : Studies suggest it may inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Properties : Preliminary research indicates that the compound could exhibit anticancer effects, particularly against certain cancer cell lines .

Case Study 1: Anticancer Activity

In a study focusing on novel derivatives of similar compounds, researchers evaluated the anticancer activity of 5-Oxo derivatives against A549 lung adenocarcinoma cells. The results showed promising cytotoxicity, suggesting that modifications to the pentanoic acid structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways related to inflammation and cell proliferation. It may act on enzymes and receptors involved in these processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid 4-Pentylcyclohexyl anilino C₂₃H₃₄N₂O₃ 386.53 g/mol High lipophilicity due to pentylcyclohexyl group; rigid cyclohexane backbone
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid (Nebostinel) 4,4-Dimethylcyclohexyl amino C₁₅H₂₇N₃O₃ 297.39 g/mol Neurokinin-1 antagonist; shorter alkyl chain reduces lipophilicity
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-Methylphenyl anilino; 3-methyl chain C₁₃H₁₆N₂O₃ 248.28 g/mol Enhanced solubility due to methyl groups; reduced steric bulk
5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]pentanoic acid Trimethoxybenzyl-piperazinyl C₁₉H₂₈N₂O₆ 380.44 g/mol Polar piperazinyl group; electron-rich aromatic system
5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid Azepane-carbonylphenyl anilino C₁₉H₂₅N₃O₄ 359.42 g/mol Conformational flexibility from azepane; potential for hydrogen bonding

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : Bulky substituents (e.g., trimethoxybenzyl-piperazinyl in ) may hinder receptor access, whereas smaller groups (e.g., 3-methyl in ) favor solubility and diffusion.
  • Hydrogen Bonding : The azepane-carbonyl group in introduces hydrogen-bonding capacity, a feature absent in the target compound but critical for enzyme inhibition .

Biological Activity

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid, with the CAS number 866137-25-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C22H33NO3
  • Molecular Weight : 359.51 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Formation of Aniline Derivative : Reaction of 4-pentylcyclohexanone with aniline under acidic conditions.
  • Condensation Reaction : The aniline derivative is reacted with glutaric anhydride to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling and inflammation. It is believed to modulate pathways related to inflammation and cell proliferation, affecting various enzymes and receptors.

Biological Activity

Research has indicated several potential biological activities:

Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.

Anticancer Properties

Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

StudyFindings
Study on Neuroprotection (2021)Demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. It was shown to reduce levels of reactive oxygen species (ROS) in vitro, indicating its potential as a neuroprotective agent .
Cancer Cell Line Study (2022)Evaluated the effects on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells .
Inflammation Model (2023)In a murine model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
5-Oxo-5-[4-(4-butylcyclohexyl)anilino]pentanoic acidModerate anti-inflammatory effectsShorter alkyl chain
5-Oxo-5-[4-(4-hexylcyclohexyl)anilino]pentanoic acidEnhanced anticancer activityLonger alkyl chain

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